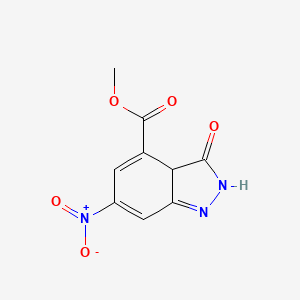
3-Hydroxy-6-nitro-4-(1H)indazole carboxylic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-6-nitro-4-(1H)indazole carboxylic acid methyl ester is a complex organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This specific compound is characterized by the presence of a hydroxyl group, a nitro group, and a carboxylic acid methyl ester group, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-6-nitro-4-(1H)indazole carboxylic acid methyl ester typically involves multi-step organic reactions. One common method includes the nitration of 3-hydroxyindazole followed by esterification. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperatures. The resulting nitro compound is then subjected to esterification using methanol and a suitable acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of industrial catalysts and solvents that are easily recoverable and recyclable is also common to ensure cost-effectiveness and environmental compliance.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of 3-keto-6-nitro-4-(1H)indazole carboxylic acid methyl ester.
Reduction: Formation of 3-hydroxy-6-amino-4-(1H)indazole carboxylic acid methyl ester.
Substitution: Formation of various substituted indazole derivatives depending on the substituent introduced.
科学研究应用
3-Hydroxy-6-nitro-4-(1H)indazole carboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals due to its stable structure and reactivity.
作用机制
The mechanism of action of 3-Hydroxy-6-nitro-4-(1H)indazole carboxylic acid methyl ester depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the hydroxyl group can form hydrogen bonds with target molecules, enhancing binding affinity.
相似化合物的比较
- 1H-Indazole-3-carboxylic acid methyl ester
- 5-Amino-1H-indazole-3-carboxylic acid methyl ester
- 3-Formyl-1H-indazole-4-carboxylic acid methyl ester
Comparison: Compared to these similar compounds, 3-Hydroxy-6-nitro-4-(1H)indazole carboxylic acid methyl ester is unique due to the presence of both a hydroxyl and a nitro group. This combination of functional groups provides a distinct reactivity profile, making it suitable for specific synthetic applications and biological studies. The hydroxyl group enhances solubility and reactivity, while the nitro group offers potential for reduction to amines, expanding its utility in various chemical transformations.
属性
分子式 |
C9H7N3O5 |
|---|---|
分子量 |
237.17 g/mol |
IUPAC 名称 |
methyl 6-nitro-3-oxo-2,3a-dihydroindazole-4-carboxylate |
InChI |
InChI=1S/C9H7N3O5/c1-17-9(14)5-2-4(12(15)16)3-6-7(5)8(13)11-10-6/h2-3,7H,1H3,(H,11,13) |
InChI 键 |
KDLUTDMPLVMLCZ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=CC2=NNC(=O)C12)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


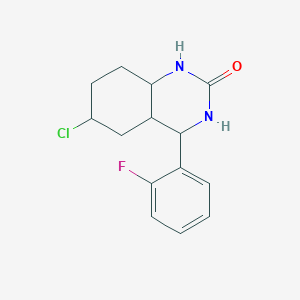


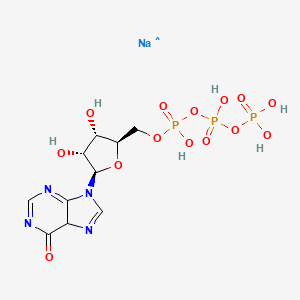
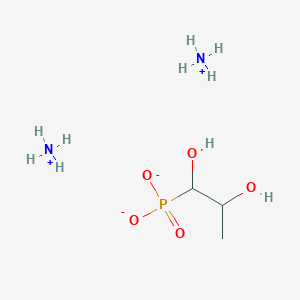
![17-Ethynyl-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B12327240.png)

![5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12327253.png)
![3-[({[1-(3,4-Dichlorophenyl)ethylidene]amino}oxy)methyl]benzoic acid](/img/structure/B12327256.png)
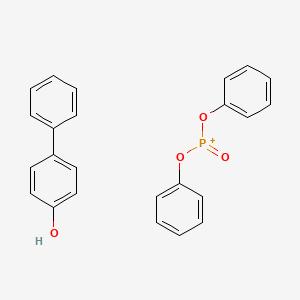
![(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid;morpholine](/img/structure/B12327269.png)
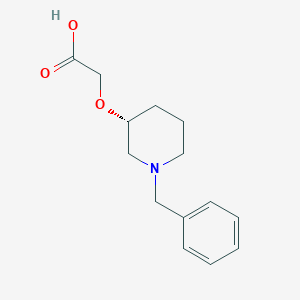
![1,2-Pyrrolidinedicarboxylic acid, 2-[(2-cyanophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12327276.png)
![Imidazo[1,2-c]pyrimidine-2-carboxylic acid, 8-bromo-](/img/structure/B12327294.png)
